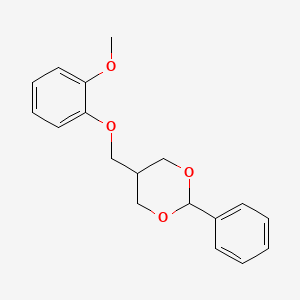
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- is a complex organic compound that features a dioxane ring substituted with a phenyl group and a methoxyphenoxy methyl group
Preparation Methods
The synthesis of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-dioxane with phenyl and methoxyphenoxy methyl substituents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction parameters are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- involves its interaction with molecular targets through various pathways. The phenoxy group in the compound can engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to specific targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- can be compared with similar compounds such as:
- 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-methyl-
- 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-ethyl-
- 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-propyl-
These compounds share a similar dioxane ring structure but differ in the substituents attached to the ring. The uniqueness of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- lies in its specific phenyl and methoxyphenoxy methyl substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
86586-00-7 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C18H20O4/c1-19-16-9-5-6-10-17(16)20-11-14-12-21-18(22-13-14)15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3 |
InChI Key |
IQIITQUDVQEJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2COC(OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)

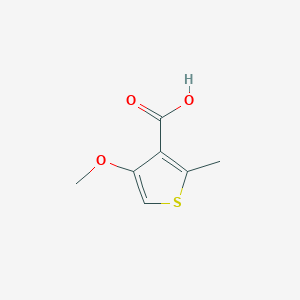
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
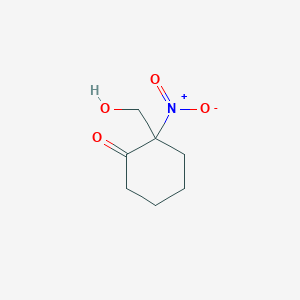
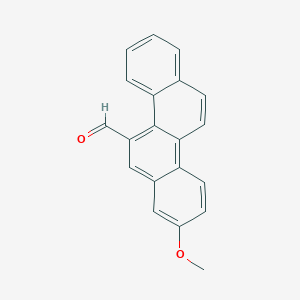
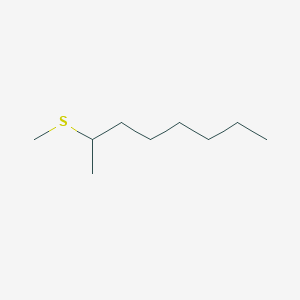
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
